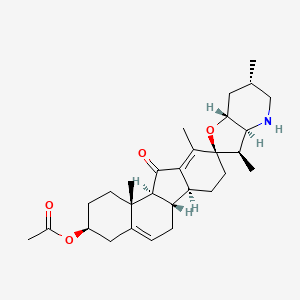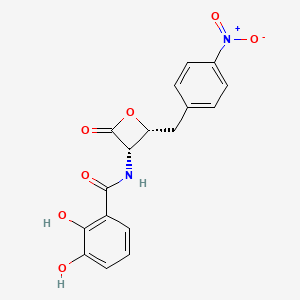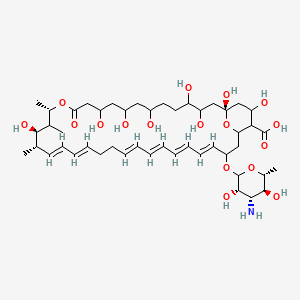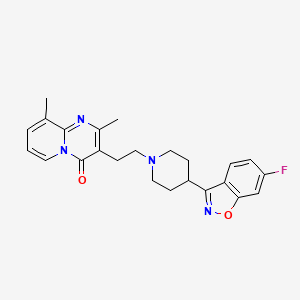
2-Hydroxyoleinsäure
Übersicht
Beschreibung
Minerval, also known as 2-hydroxyoleic acid, is a synthetic derivative of oleic acid. It represents a new class of orally bioavailable lipids designed to treat human cancer. Minerval is considered non-toxic and has shown potential in impairing cancer cell proliferation by arresting cell cycle progress from the G1 to S phase .
Wissenschaftliche Forschungsanwendungen
Minerval hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung des Verhaltens und der Wechselwirkungen von Lipiden.
Biologie: Untersucht auf seine Rolle in der Struktur und Funktion der Zellmembran.
Medizin: Für sein Potenzial in der Krebstherapie untersucht, insbesondere in der Beeinträchtigung der Proliferation von Krebszellen und der Induktion von Apoptose.
5. Wirkmechanismus
Minerval entfaltet seine Wirkung, indem es die Lipidzusammensetzung von Zellmembranen verändert. Es aktiviert die Sphingomyelinsynthase in der Plasmamembran, was zu einem Rückgang der Phosphatidylethanolamin- und Phosphatidylcholin-Spiegel führt. Diese Veränderung der Lipidstruktur der Membran beeinflusst die Lokalisation und Aktivität verschiedener Proteine, darunter die Proteinkinase C und das Ras-Onkogen. Zusätzlich wirkt Minerval als ATP-verarmender Entkoppler der mitochondrialen oxidativen Phosphorylierung, der selektiv Apoptose in Krebszellen induziert .
Wirkmechanismus
Minerval exerts its effects by altering the lipid composition of cell membranes. It activates sphingomyelin synthase in the plasma membrane, leading to a decrease in phosphatidylethanolamine and phosphatidylcholine levels. This change in membrane lipid structure affects the localization and activity of various proteins, including protein kinase C and the Ras oncogene. Additionally, Minerval acts as an ATP-depleting uncoupler of mitochondrial oxidative phosphorylation, selectively inducing apoptosis in cancer cells .
Zukünftige Richtungen
2OHOA has been selected as a self-assembly inducer due to its ability to form nanoparticles (NPs) in water . It has been conjugated with a series of anticancer drugs through a disulfide-containing linker to enhance cell penetration and to secure drug release inside the cell . This suggests that 2OHOA could be used in the future for more efficient drug delivery systems .
Biochemische Analyse
Biochemical Properties
2-Hydroxyoleic acid interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions . It has been shown to regulate the structure of model membranes and their interaction with certain peripheral signaling proteins . This regulation is thought to arise through its influence on signaling proteins .
Cellular Effects
2-Hydroxyoleic acid has been found to induce endoplasmic reticulum stress and autophagy in human glioma cells . It also increases the cholesterol and sphingomyelin content while decreasing that of phosphatidylserine-phosphatidylinositol lipids . These changes in the structural properties of the plasma membrane may modulate the activity of signaling proteins that associate with the cell membrane .
Molecular Mechanism
The molecular mechanism of 2-Hydroxyoleic acid involves its insertion into the plasma membrane, altering its structure and biophysical properties . This alteration influences the functioning of membrane proteins and cell signaling . It has been demonstrated that 2-Hydroxyoleic acid increases the sphingomyelin content via sphingomyelin synthase activation .
Temporal Effects in Laboratory Settings
It has been shown to have significant antitumor properties, altering membrane lipid composition and structure, and activating various cell fate pathways .
Dosage Effects in Animal Models
In animal models, 2-Hydroxyoleic acid has been shown to have antihypertensive properties . It significantly reduced ipsilateral mechanical and thermal hypersensitivity up to 7 days after nerve injury .
Metabolic Pathways
It has been shown to influence lipid metabolism that is altered in hypertensive animals .
Transport and Distribution
The transport and distribution of 2-Hydroxyoleic acid within cells and tissues are influenced by its ability to alter membrane lipid composition and structure . This alteration can affect the localization or accumulation of 2-Hydroxyoleic acid within cells .
Subcellular Localization
The subcellular localization of 2-Hydroxyoleic acid is likely influenced by its interaction with the plasma membrane . Its ability to alter membrane lipid composition and structure can affect its activity or function within specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Minerval is synthesized through the hydroxylation of oleic acid. The reaction involves the introduction of a hydroxyl group at the second carbon of the oleic acid molecule. This process typically requires a catalyst and specific reaction conditions to ensure the selective hydroxylation of the oleic acid.
Industrial Production Methods: In an industrial setting, the production of Minerval involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Reaktionstypen: Minerval unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Minerval kann je nach Reaktionsbedingungen und verwendeten Reagenzien oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxylgruppe modifizieren und diese möglicherweise in andere funktionelle Gruppen umwandeln.
Substitution: Die Hydroxylgruppe in Minerval kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Halogenide oder Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Minerval ist einzigartig in seiner Fähigkeit, Krebszellen selektiv anzugreifen, indem es die Lipidzusammensetzung der Membran verändert und eine mitochondriale Dysfunktion induziert. Ähnliche Verbindungen umfassen:
Ölsäure: Die Stammverbindung von Minerval, der die spezifische Hydroxylgruppe fehlt, die Minerval seine einzigartigen Eigenschaften verleiht.
FCCP (Carbonylcyanid-p-trifluoromethoxyphenylhydrazon): Ein Entkoppler der oxidativen Phosphorylierung, der Minerval in seinem Wirkmechanismus ähnelt.
Rotenon: Ein Elektronentransferinhibitor, der die mitochondriale Funktion beeinflusst, aber durch einen anderen Mechanismus als Minerval
Die einzigartige Kombination von Membranlipidveränderung und mitochondrialer Entkopplung macht Minerval zu einem vielversprechenden Kandidaten für die Krebstherapie und unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxyoleic acid involves the conversion of oleic acid to 2-hydroxyoleic acid through a series of reactions. The first step involves the epoxidation of oleic acid followed by the opening of the epoxide ring to form a diol. The diol is then dehydrated to form an aldehyde, which is then oxidized to form the final product, 2-hydroxyoleic acid.", "Starting Materials": [ "Oleic acid", "MCPBA (meta-chloroperoxybenzoic acid)", "Water", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium periodate", "Sodium metaperiodate", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Oleic acid is reacted with MCPBA in water to form the epoxide intermediate.", "The epoxide intermediate is then reacted with sodium hydroxide to form the diol intermediate.", "The diol intermediate is dehydrated using sodium borohydride in acetic acid to form the aldehyde intermediate.", "The aldehyde intermediate is oxidized using sodium periodate or sodium metaperiodate in water to form the final product intermediate.", "The final product intermediate is then treated with hydrogen peroxide in the presence of sodium bicarbonate to form 2-hydroxyoleic acid.", "The product is purified by recrystallization from methanol or ethanol." ] } | |
CAS-Nummer |
56472-29-8 |
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
(Z,2R)-2-hydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/t17-/m1/s1 |
InChI-Schlüssel |
JBSOOFITVPOOSY-DOOKAGJSSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCC[C@H](C(=O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCC(C(=O)O)O |
Aussehen |
Solid powder |
Piktogramme |
Corrosive |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-hydroxyoleic acid 2-OHOA compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B1677062.png)


![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)



![ethyl 5-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B1677076.png)
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)




